

# 3-Bromo-4-hydroxybenzonitrile molecular structure and formula

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## Compound of Interest

Compound Name: 3-Bromo-4-hydroxybenzonitrile

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An In-depth Technical Guide to **3-Bromo-4-hydroxybenzonitrile**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**3-Bromo-4-hydroxybenzonitrile**, also known as 2-Bromo-4-cyanophenol, is a halogenated aromatic organic compound with significant applications in medicinal chemistry and materials science.[1][2] Its trifunctional structure, featuring a nitrile, a hydroxyl group, and a bromine atom on a benzene ring, makes it a versatile intermediate for synthesizing a wide range of more complex molecules.[1][2] This document provides a comprehensive overview of its molecular structure, chemical properties, synthesis, and analytical protocols, serving as a technical resource for professionals in research and development.

## Molecular Structure and Chemical Identity

**3-Bromo-4-hydroxybenzonitrile** is a substituted aromatic nitrile.[1] The molecule consists of a central benzene ring functionalized with a bromine atom at the 3-position, a hydroxyl group at the 4-position, and a nitrile group at the 1-position.[1] The electron-withdrawing nature of the nitrile group influences the chemical reactivity of the other substituents on the aromatic ring.[2]

Caption: 2D Chemical Structure of **3-Bromo-4-hydroxybenzonitrile**.

Table 1: Chemical Identifiers for **3-Bromo-4-hydroxybenzonitrile**

Identifier	Value	Reference
IUPAC Name	<b>3-bromo-4-hydroxybenzonitrile</b>	<a href="#">[3]</a>
CAS Number	2315-86-8	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrNO	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	198.02 g/mol	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Canonical SMILES	<chem>C1=CC(=C(C=C1C#N)Br)O</chem>	<a href="#">[3]</a>
InChI	InChI=1S/C7H4BrNO/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H	<a href="#">[3]</a>
InChIKey	HLHNOIAOWQFNGW-UHFFFAOYSA-N	<a href="#">[3]</a>
EC Number	219-022-9	<a href="#">[3]</a> <a href="#">[5]</a>

| Synonyms | 2-Bromo-4-cyanophenol |[\[4\]](#)[\[6\]](#) |

## Physicochemical and Spectroscopic Properties

The compound typically presents as a white to off-white or brown crystalline solid.[\[1\]](#)[\[7\]](#) It has limited solubility in water but is soluble in various organic solvents like ethanol, acetone, and dimethyl sulfoxide.[\[1\]](#)

Table 2: Physicochemical Properties

Property	Value	Reference
Appearance	White to light yellow/brown crystalline powder or needles	[1]
Melting Point	155-159 °C	[8]
Boiling Point	271.1 °C at 760 mmHg	[7]
Density	1.79 g/cm <sup>3</sup>	[7]
Flash Point	117.8 °C	[7]
Vapor Pressure	0.00396 mmHg at 25°C	[7]

| LogP | 2.02 - 2.10 |[7][9] |

Table 3: Spectroscopic Data Summary

Technique	Data Highlights	Reference
<sup>1</sup> H NMR	(DMSO-d <sub>6</sub> , 300 MHz): δ=8.04 (d, J=2.2Hz, 1H), 7.63 (dd, J=2.2Hz, 8.5Hz, 1H), 7.04 (d, J=8.5Hz, 1H)	[8]
Mass Spectrometry	GC-MS data is available. Predicted m/z for [M+H] <sup>+</sup> is 197.95491.	[3][10]

| IR Spectroscopy | Vapor phase IR spectra are available. |[3] |

## Experimental Protocols

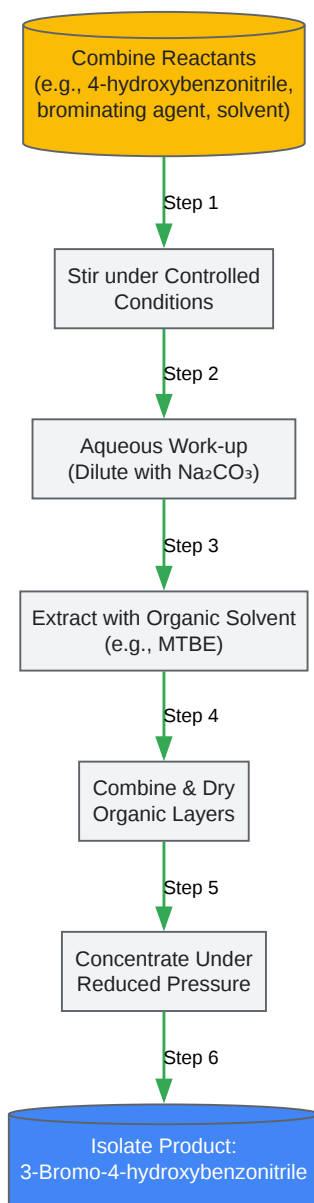
### Synthesis of 3-Bromo-4-hydroxybenzonitrile

This compound is synthetically produced and is not known to occur naturally.[1][7] A common preparation method involves the bromination of a substituted hydroxybenzonitrile precursor.[1]

### Protocol: Illustrative Synthesis

The following protocol describes a general procedure for the synthesis of **3-bromo-4-hydroxybenzonitrile**, yielding a white solid.

- **Reaction Setup:** Combine the starting materials (e.g., 4-hydroxybenzonitrile and a brominating agent) in a suitable solvent within a reaction vessel.
- **Reaction Execution:** Stir the mixture under controlled conditions (e.g., specific temperature, inert atmosphere) until the starting material is completely consumed, as monitored by an appropriate technique like Thin Layer Chromatography (TLC).
- **Work-up:**
  - Dilute the reaction mixture with an aqueous solution of sodium carbonate ( $\text{Na}_2\text{CO}_3$ ).
  - Perform a liquid-liquid extraction using an organic solvent such as methyl tert-butyl ether (MTBE) (e.g., 3 x 50 mL).
- **Purification:**
  - Combine the organic layers.
  - Dry the combined organic phase over anhydrous sodium sulfate.
  - Filter the mixture to remove the drying agent.
  - Concentrate the filtrate under reduced pressure to remove the solvent.
- **Product Isolation:** The resulting solid is **3-bromo-4-hydroxybenzonitrile**. A reported yield for a similar process is 93%.[\[8\]](#)
- **Confirmation:** The identity and purity of the product can be confirmed by  $^1\text{H}$  NMR spectroscopy.[\[8\]](#)



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Caption: General workflow for the synthesis of **3-Bromo-4-hydroxybenzonitrile**.

## Analytical Method: Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing the purity of **3-Bromo-4-hydroxybenzonitrile**.

Protocol: HPLC Analysis[9]

- Column: Newcrom R1 reverse-phase column.
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier.
  - For standard detection: Use phosphoric acid.
  - For Mass Spectrometry (MS) compatible detection: Replace phosphoric acid with formic acid.
- Technique: This isocratic reverse-phase method is suitable for purity analysis and can be scaled for preparative separation to isolate impurities. It is also applicable for pharmacokinetic studies.

## Applications in Research and Drug Development

**3-Bromo-4-hydroxybenzonitrile** is a valuable building block in synthetic chemistry, primarily utilized as an intermediate in the pharmaceutical and agrochemical sectors.[1][7]

- Medicinal Chemistry: It serves as a precursor for synthesizing bioactive molecules, including enzyme inhibitors and receptor ligands.[1] The different functional groups allow for sequential, directed modifications. For example, it is a reactant used in the preparation of tetrazoles.[8]
- Cross-Coupling Reactions: The presence of a bromine atom and a hydroxyl group makes the compound highly suitable for various metal-catalyzed cross-coupling reactions, such as Suzuki, Ullmann, Sonogashira, and Buchwald-Hartwig aminations, which are fundamental in constructing complex molecular frameworks.[2][7]
- Materials Science: It can be used as a precursor for ligands in metal-organic frameworks (MOFs) and for creating functionalized polymers.[2]

## Safety and Handling

While comprehensive safety data is limited, compounds with brominated and nitrile functionalities should be handled with caution due to potential toxicity.[1]

Table 4: GHS Hazard and Safety Information

Category	Information	Reference
Pictogram	<b>GHS07 (Exclamation Mark)</b>	
Signal Word	Warning	[3]
Hazard Statements	H302: Harmful if swallowed.	[3]
Hazard Class	Acute Toxicity 4 (Oral)	[3]
Precautionary Measures	Use personal protective equipment (PPE), including gloves, eye shields, and a dust mask (e.g., N95).	

| Storage | Store at ambient temperatures. |[1] |

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